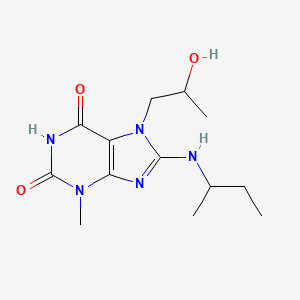
8-(sec-butylamino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(sec-butylamino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as SCH 58261, is a highly selective adenosine A2A receptor antagonist. It was first synthesized in the late 1990s and has since been extensively studied for its potential use in various scientific research applications.
科学的研究の応用
8-(sec-butylamino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione 58261 has been extensively studied for its potential use in various scientific research applications, including neuroscience, cardiovascular research, and cancer research. In neuroscience, this compound 58261 has been shown to have potential therapeutic effects in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. In cardiovascular research, this compound 58261 has been shown to have potential therapeutic effects in the treatment of heart failure and other cardiovascular diseases. In cancer research, this compound 58261 has been shown to have potential therapeutic effects in the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer.
作用機序
8-(sec-butylamino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione 58261 works by selectively blocking the adenosine A2A receptor, which is found in high concentrations in the brain, heart, and other organs. By blocking this receptor, this compound 58261 can modulate various physiological processes, including neurotransmission, inflammation, and cell growth and proliferation. The precise mechanism of action of this compound 58261 is still being elucidated, but it is believed to involve the modulation of various signaling pathways, including the cAMP-PKA pathway and the MAPK pathway.
Biochemical and Physiological Effects:
This compound 58261 has been shown to have a range of biochemical and physiological effects, depending on the specific research application. In neuroscience, this compound 58261 has been shown to improve cognitive function, reduce inflammation, and protect against neurodegeneration. In cardiovascular research, this compound 58261 has been shown to improve cardiac function, reduce inflammation, and prevent cardiac remodeling. In cancer research, this compound 58261 has been shown to inhibit cell growth and proliferation, induce apoptosis, and enhance the effectiveness of chemotherapy and radiation therapy.
実験室実験の利点と制限
One of the main advantages of 8-(sec-butylamino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione 58261 is its high selectivity for the adenosine A2A receptor, which allows for precise modulation of physiological processes. Additionally, this compound 58261 has been extensively studied and has a well-established synthesis method, which makes it a reliable tool for scientific research. However, one limitation of this compound 58261 is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for research on 8-(sec-butylamino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione 58261. One area of interest is the potential use of this compound 58261 in the treatment of neurodegenerative disorders, such as Parkinson's disease and Alzheimer's disease. Another area of interest is the potential use of this compound 58261 in the treatment of cardiovascular diseases, such as heart failure and hypertension. Additionally, there is ongoing research on the potential use of this compound 58261 in cancer therapy, particularly in combination with other chemotherapeutic agents. Overall, this compound 58261 has shown great promise as a tool for scientific research and as a potential therapeutic agent in various disease states.
合成法
The synthesis of 8-(sec-butylamino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione 58261 involves several steps, starting with the reaction of 7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione with sec-butylamine. This is followed by several purification steps, including column chromatography and recrystallization, to yield the final product. The synthesis of this compound 58261 is well-established and has been described in detail in several scientific publications.
特性
IUPAC Name |
8-(butan-2-ylamino)-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O3/c1-5-7(2)14-12-15-10-9(18(12)6-8(3)19)11(20)16-13(21)17(10)4/h7-8,19H,5-6H2,1-4H3,(H,14,15)(H,16,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDBQOFKFYOJEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC2=C(N1CC(C)O)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


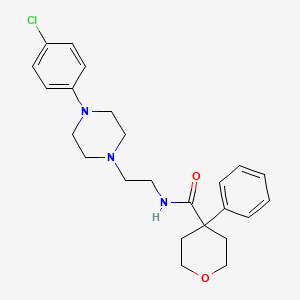
![Tert-butyl N-[[(3aR,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrol-3a-yl]methyl]carbamate](/img/structure/B2952076.png)
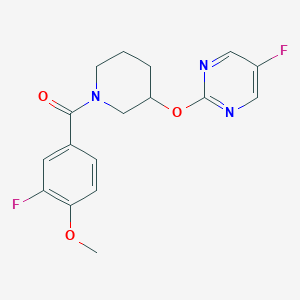
![2-(benzylthio)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2952079.png)

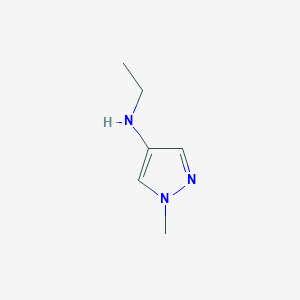
![8-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid](/img/structure/B2952084.png)

![N-(4-fluorobenzyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2952089.png)
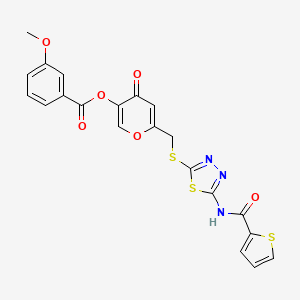
![3-(4-Nitrophenyl)imidazo[1,5-a]pyridine](/img/structure/B2952094.png)

![2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2952096.png)